molecular formula C57H104O9 B7824372 Glycerol triricinoleate

Glycerol triricinoleate

Cat. No.: B7824372
M. Wt: 933.4 g/mol
InChI Key: ZEMPKEQAKRGZGQ-GXCCKLQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycerol triricinoleate, is a complex organic compound with significant applications in various fields. It is a triglyceride derivative of ricinoleic acid, a major component of castor oil. This compound is known for its unique chemical structure, which includes three 12-hydroxyoctadec-9-enoate groups attached to a propane-1,2,3-triyl backbone. The stereoisomeric nature of this compound adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol triricinoleate, typically involves the esterification of propane-1,2,3-triol (glycerol) with 12-hydroxyoctadec-9-enoic acid (ricinoleic acid). The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. The process can be summarized as follows:

    Esterification Reaction: Glycerol is reacted with ricinoleic acid in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide.

    Reaction Conditions: The reaction is carried out at elevated temperatures (typically around 150-200°C) and may require a vacuum to remove water formed during the reaction.

    Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired stereoisomer.

Industrial Production Methods

In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous esterification in reactors designed for high efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Glycerol triricinoleate, undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the ricinoleic acid moieties can be reduced to form saturated derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution Reagents: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated esters. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Glycerol triricinoleate, has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying esterification and transesterification reactions.

    Biology: The compound’s unique structure makes it useful in studying lipid metabolism and enzyme interactions.

    Industry: It is used in the production of biodegradable lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of Glycerol triricinoleate, involves its interaction with various molecular targets and pathways. The hydroxyl groups and ester linkages in the compound allow it to interact with enzymes and other biomolecules, influencing processes such as lipid metabolism and cell signaling. The compound’s ability to form stable emulsions also plays a role in its mechanism of action in drug delivery and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl triricinoleate: Similar in structure but lacks the stereoisomeric complexity.

    Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate): Non-stereoisomeric form.

    Trisodium propane-1,2,3-triyl tris(12-sulphonatooxy)octadec-9-enoate: A sulfonated derivative with different chemical properties.

Uniqueness

Glycerol triricinoleate, stands out due to its stereoisomeric nature, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2,3-bis[[(E)-12-hydroxyoctadec-9-enoyl]oxy]propyl (E)-12-hydroxyoctadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25+,35-26+,36-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMPKEQAKRGZGQ-GXCCKLQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(O)C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(O)CCCCCC)COC(=O)CCCCCCC/C=C/CC(O)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H104O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2540-54-7
Record name Triricinolein
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane-1,2,3-triyl tris(12-hydroxyoctadec-9-enoate), stereoisomer
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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